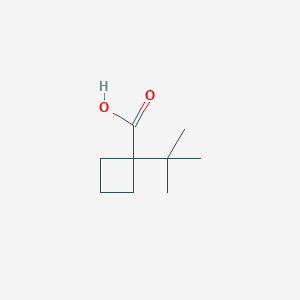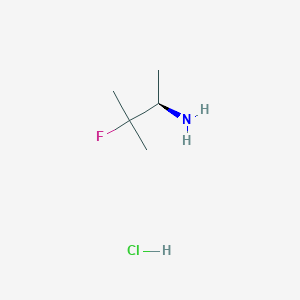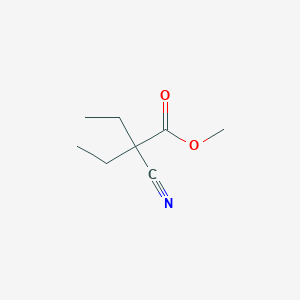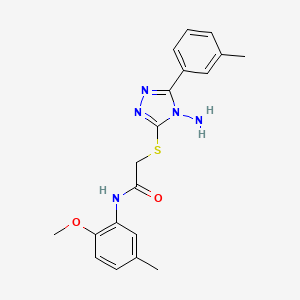![molecular formula C9H11F3N2O2 B2410923 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone CAS No. 477708-98-8](/img/structure/B2410923.png)
3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone is a synthetic organic compound known for its diverse applications in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a pyrazole ring, lends it distinct chemical properties that make it useful in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reagents: Methylhydrazine, 1,1,1-trifluoro-2,4-pentanedione
Conditions: Heated under reflux in an inert atmosphere
Outcome: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Step 2: Synthesis of 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone
Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazole, 3-bromo-2-butanone
Conditions: Nucleophilic substitution reaction, typically performed under mild basic conditions
Outcome: Formation of the target compound
Industrial Production Methods
In an industrial setting, the production of this compound may utilize high-throughput reactors and automation for efficiency. Optimizing reaction conditions to maximize yield and minimize impurities is crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the butanone moiety, forming carboxylic acid derivatives.
Reduction: : Reduction can be carried out using mild reducing agents to convert ketones into secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Organometallic reagents like Grignard reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
As an intermediate in the synthesis of complex organic molecules
Used in studying the effects of trifluoromethyl groups on chemical reactivity
Biology
Investigated for its potential as a bioactive compound due to its unique structural properties
Medicine
Explored for potential pharmaceutical applications, particularly in the development of novel drugs
Industry
Used in the production of advanced materials and agrochemicals
Acts as a building block in the synthesis of specialty chemicals
Mechanism of Action
The compound’s activity is primarily influenced by the trifluoromethyl group and the pyrazole ring, which can interact with various molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking. The exact mechanism depends on the specific application, but generally, it targets enzymes or receptors involved in biological pathways.
Comparison with Similar Compounds
When compared to other trifluoromethyl-pyrazole derivatives, 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone stands out due to its unique combination of functional groups
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ylmethanol
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Each of these compounds shares the trifluoromethyl-pyrazole core but differs in the attached functional groups, leading to different chemical behaviors and applications.
There you have it! This compound is a fascinating topic with much to explore across multiple scientific disciplines. Curious about any specific part of it?
Properties
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGFEUCLBNCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2410842.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)


![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)


![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2410857.png)

